An In-depth Technical Guide to 5-Benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione
An In-depth Technical Guide to 5-Benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-Benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Identity and Properties
5-Benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as 5-Benzyl-Meldrum's acid, is a heterocyclic organic compound. Its core structure is based on Meldrum's acid, a versatile reagent in organic synthesis.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione[1] |
| Synonyms | 5-Benzyl-Meldrum's acid, 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-(phenylmethyl)-[1] |
| CAS Number | 3709-27-1[1] |
| Molecular Formula | C₁₃H₁₄O₄[1][2] |
| Molecular Weight | 234.25 g/mol [1][2] |
| InChI | InChI=1S/C13H14O4/c1-13(2)16-11(14)10(12(15)17-13)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3[1] |
| SMILES | CC1(OC(=O)C(C(=O)O1)CC2=CC=CC=C2)C[1] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Melting Point | Data not available | The related compound, 5-benzyl-5-(4-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, has a melting point of 142–145 °C. The precursor, 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione, has a melting point of 91-93 °C. |
| Boiling Point | Decomposes upon heating[3] | Characteristic of Meldrum's acid and its derivatives. |
| Solubility | Soluble in polar organic solvents | Generally soluble in solvents like alcohols and acetone; limited solubility in non-polar solvents.[4] Specific quantitative data for the 5-benzyl derivative is not readily available. |
| pKa | ~4.97 | The high acidity is a key feature of Meldrum's acid derivatives.[5] |
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 1.50 (s, 3H), 1.74 (s, 3H), 3.51 (d, J = 5.0 Hz, 2H), 3.77 (t, J = 5.0 Hz, 1H), 7.23-7.26 (m, 1H), 7.28-7.35 (m, 4H)[6] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 27.2, 28.4, 32.1, 48.2, 105.2, 127.2, 128.7, 129.7, 137.2, 165.3[6] |
| Infrared (IR) | Data not readily available for the title compound. The parent Meldrum's acid shows strong C=O stretching bands around 1740 and 1775 cm⁻¹. |
| Mass Spectrometry (MS) | Data not readily available. Fragmentation is expected to involve the loss of acetone and CO₂ from the Meldrum's acid moiety and cleavage of the benzyl group. |
Experimental Protocols
The synthesis of 5-Benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves a two-step process: a Knoevenagel condensation of benzaldehyde with Meldrum's acid to form 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione, followed by a reduction of the exocyclic double bond.
Synthesis of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
This procedure is adapted from a general method for the Knoevenagel condensation of aromatic aldehydes with Meldrum's acid.[7]
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Benzaldehyde
-
Water
-
Ethanol for recrystallization
Procedure:
-
In a round-bottomed flask, suspend Meldrum's acid (1.0 equivalent) in water.
-
Add benzaldehyde (1.0 equivalent) to the suspension.
-
Heat the mixture at 75 °C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione.
Synthesis of 5-Benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione
This procedure is adapted from the synthesis of a structurally related compound and involves the reduction of the benzylidene intermediate.
Materials:
-
5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
-
Sodium borohydride (NaBH₄)
-
Ethanol
Procedure:
-
Suspend 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 equivalent) in absolute ethanol in a round-bottomed flask.
-
Cool the suspension in an ice bath.
-
Add sodium borohydride (2.0 equivalents) portion-wise over 2 hours, maintaining the temperature below 10 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of 1 M aqueous HCl until the pH is acidic.
-
Filter the resulting precipitate and wash with water.
-
Dry the solid under vacuum to yield 5-benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione. Further purification can be achieved by recrystallization from methanol or an ethanol/water mixture.
Biological Activity and Potential Signaling Pathways
Derivatives of Meldrum's acid are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[8] The α,β-unsaturated carbonyl moiety in benzylidene Meldrum's acid derivatives is a key structural feature for some of these activities. While the specific biological targets and signaling pathways for 5-Benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione are not extensively studied, related compounds have been investigated as potential anticancer agents.
One proposed mechanism of action for similar compounds is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division in cancer cells. Benzylidene Meldrum's acid derivatives have been identified as precursors to novel topoisomerase II inhibitors.[8]
Below is a generalized workflow representing the synthesis of 5-Benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione.
Based on the literature for related compounds, a plausible mechanism of anticancer action involves the inhibition of Topoisomerase II, leading to apoptosis. The following diagram illustrates this proposed pathway.
Disclaimer: The depicted signaling pathway is a generalized representation based on the activity of structurally related compounds and may not have been experimentally validated for 5-Benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione. Further research is required to elucidate its precise mechanism of action.
References
- 1. New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione | C13H14O4 | CID 11075340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2-Dimethyl-1,3-dioxane-4,6-dione | 2033-24-1 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

